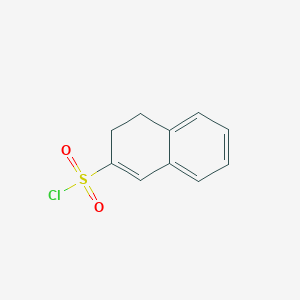

3,4-dihydronaphthalene-2-sulfonyl Chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydronaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOWQBUKLCPMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=CC=C21)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406922 | |

| Record name | 3,4-dihydronaphthalene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17070-56-3 | |

| Record name | 3,4-dihydronaphthalene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydronaphthalene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Dihydronaphthalene 2 Sulfonyl Chloride

Established Routes to Aryl and Alkanesulfonyl Chlorides

Traditional methods for synthesizing sulfonyl chlorides are well-documented and widely practiced. These routes typically involve the oxidative chlorination of more reduced sulfur-containing precursors or the conversion of sulfonic acids.

One of the most direct and common methods for preparing sulfonyl chlorides is the oxidative chlorination of thiols or their derivatives, such as disulfides. acs.orgresearchgate.net This transformation involves the oxidation of the sulfur atom and its simultaneous chlorination. A variety of reagents have been developed to achieve this conversion under different conditions, ranging from harsh to mild. acs.orgorganic-chemistry.org

The reaction with aqueous chlorine was a historically significant method, though handling gaseous chlorine can be hazardous. researchgate.net Modern approaches often employ safer and more convenient reagent systems. For instance, the combination of hydrogen peroxide (H₂O₂) with thionyl chloride (SOCl₂) has proven to be a highly reactive and efficient system for the direct conversion of thiols to sulfonyl chlorides, often with very short reaction times and high purity. researchgate.netorganic-chemistry.org Other effective reagents include N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid and trichloroisocyanuric acid (TCCA). organic-chemistry.orgresearchgate.net

| Reagent System | Description | Key Advantages |

|---|---|---|

| H₂O₂ / SOCl₂ | A highly reactive combination for the direct oxidative chlorination of thiols. researchgate.netorganic-chemistry.org | Excellent yields, very short reaction times, high purity of products. organic-chemistry.org |

| N-Chlorosuccinimide (NCS) / HCl | A smooth and effective method for oxidizing various thiol derivatives. organic-chemistry.org | Good yields under relatively mild conditions. organic-chemistry.org |

| Trichloroisocyanuric acid (TCCA) | A mild and efficient reagent for the oxidative conversion of sulfur compounds. researchgate.net | Simple, practical, and provides good-to-excellent yields. researchgate.net |

| Nitrate Salt / Chlorotrimethylsilane | A mild and efficient system for the direct oxidative chlorination of thiols and disulfides. organic-chemistry.orgorganic-chemistry.org | Highly selective, simple, and clean reactions with high yield and purity. organic-chemistry.org |

Sulfonic acids or their salts can be converted into the corresponding sulfonyl chlorides through deoxychlorination reactions. researchgate.netlookchem.com This process involves the replacement of the hydroxyl group of the sulfonic acid with a chlorine atom. Common chlorinating agents for this transformation include phosphorus pentachloride (PCl₅), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂), often in the presence of a catalyst like dimethylformamide (DMF). lookchem.comacsgcipr.org

While effective, these traditional methods can require harsh conditions, long reaction times, and the use of hazardous reagents. lookchem.com To address these limitations, newer reagents have been developed. For example, 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, and 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) have been introduced as mild and efficient alternatives for converting sulfonic acids to sulfonyl chlorides. organic-chemistry.orglookchem.com These methods often feature shorter reaction times, high efficiency, and easier product isolation. organic-chemistry.org

| Chlorinating Agent | Typical Conditions | Notes |

|---|---|---|

| Thionyl chloride (SOCl₂) | Often used with a catalytic amount of DMF. lookchem.com | A common and versatile reagent for acid chloride formation. acsgcipr.org |

| Phosphorus pentachloride (PCl₅) | Can be used for various deoxychlorination reactions. acsgcipr.org | A powerful but hazardous chlorinating agent. lookchem.com |

| 2,4,6-trichloro-1,3,5-triazine (TCT) | Provides a milder alternative to traditional reagents. lookchem.com | Allows for conversion under less harsh conditions. |

| TAPC | Used under mild, often solvent-free, conditions. lookchem.com | Offers high efficiency, cost-effectiveness, and facile product isolation. organic-chemistry.org |

Advanced Synthetic Strategies Applicable to the Dihydronaphthalene Sulfonyl Chloride Framework

Modern synthetic chemistry has introduced more sophisticated and often milder methods for the synthesis of sulfonyl chlorides, which are applicable to complex frameworks like dihydronaphthalene. These advanced strategies often provide greater functional group tolerance and improved safety profiles.

The Sandmeyer reaction is a versatile transformation that converts an aromatic amino group into a wide range of functionalities via a diazonium salt intermediate. organic-chemistry.org A variation of this reaction, often credited to Meerwein, allows for the synthesis of arylsulfonyl chlorides. nih.gov In this process, an arenediazonium salt, generated from an aniline (B41778) precursor, reacts with sulfur dioxide (SO₂) in the presence of a copper(I) or copper(II) chloride catalyst. nih.govacs.org

The classical procedure often involves dissolving SO₂ in a medium like glacial acetic acid and performing the reaction at low temperatures. nih.govacs.org However, this method has several drawbacks, including the use of gaseous and toxic SO₂, the potential instability of the diazonium salt intermediate, and the formation of side products. nih.govacs.org The presence of water can also lead to the hydrolysis of the desired sulfonyl chloride product back to the sulfonic acid. nih.govacs.org

To overcome the challenges associated with using gaseous sulfur dioxide, stable and solid SO₂ surrogates have been developed. acs.org One of the most prominent surrogates is DABCO-bis(sulfur dioxide), commonly known as DABSO. acs.orgnih.gov This crystalline solid is inexpensive, stable, and easy to handle, releasing SO₂ under specific reaction conditions. acs.org

Recent advancements have described a one-pot Sandmeyer-type chlorosulfonylation that uses DABSO as the SO₂ source. nih.govorganic-chemistry.org In this procedure, an aniline derivative is converted to the diazonium salt in situ and immediately reacted with DABSO and a copper catalyst in the presence of a chloride source (HCl). acs.orgorganic-chemistry.org This approach avoids the need to isolate the potentially unstable diazonium salt, making the process inherently safer and more suitable for large-scale synthesis. acs.orgnih.gov The mildness of the conditions allows for the successful conversion of a wide range of carbo- and heterocyclic anilines into their corresponding sulfonyl chlorides. nih.gov

| Feature | Classical Sandmeyer-Type Method | DABSO-Based Method |

|---|---|---|

| SO₂ Source | Gaseous SO₂ dissolved in a solvent. nih.gov | DABSO (a stable, crystalline solid). acs.orgnih.gov |

| Diazonium Intermediate | Often pre-formed and isolated, which can be a safety risk. acs.orgnih.gov | Generated in situ without accumulation, improving safety. acs.orgnih.gov |

| Procedure | Often a multi-step process. acs.org | A simple one-pot process. acs.orgnih.gov |

| Scalability | Can be challenging due to safety and handling issues. acs.org | Demonstrated to be scalable and operationally simple. nih.govorganic-chemistry.org |

Visible-light photocatalysis has emerged as a powerful tool in synthetic chemistry, enabling a wide array of organic reactions under exceptionally mild conditions. researchgate.netnih.gov This technology has been successfully applied to the synthesis of sulfonyl chlorides from arenediazonium salts, offering a sustainable alternative to traditional copper-catalyzed methods. nih.govnih.gov

In a typical photocatalytic approach, a heterogeneous, metal-free photocatalyst such as potassium poly(heptazine imide) (K-PHI) is used. nih.govacs.org The reaction is carried out at room temperature under visible light irradiation. researchgate.netnih.gov The necessary sulfur dioxide and chloride ions can be conveniently generated in situ from the hydrolysis of thionyl chloride. nih.govacs.org This method is notable for its high tolerance of various functional groups (e.g., halides, esters, nitro groups) and its ability to produce both electron-rich and electron-deficient arylsulfonyl chlorides in good to excellent yields (50-95%). nih.govnih.gov The heterogeneous nature of the catalyst also allows for its easy recovery and recycling. acs.org

| Parameter | Description |

|---|---|

| Catalyst | Heterogeneous, metal-free photocatalyst (e.g., K-PHI). nih.govacs.org |

| Energy Source | Visible light (e.g., 465 nm LED). researchgate.net |

| Temperature | Room temperature. researchgate.netnih.gov |

| Reagents | Arenediazonium salt, SO₂ and HCl (can be generated in situ). nih.govacs.org |

| Key Advantages | Mild conditions, high functional group tolerance, sustainability, catalyst recyclability. nih.govacs.orgnih.gov |

Environmentally Benign Syntheses

Traditional methods for synthesizing sulfonyl chlorides often involve harsh reagents and generate significant waste. organic-chemistry.org In response, research has shifted towards greener alternatives that minimize environmental impact and improve safety.

Chlorosulfonation via S-Alkylisothiourea Salts

A notable environmentally friendly approach for synthesizing sulfonyl chlorides utilizes S-alkylisothiourea salts as odorless and stable precursors. organic-chemistry.orgresearchgate.net This method avoids the use of hazardous reagents like chlorine gas and malodorous thiols. organic-chemistry.org The general process involves the reaction of an appropriate alkyl halide with thiourea (B124793) to form the corresponding S-alkylisothiourea salt. This salt is then subjected to oxidative chlorination.

One of the most effective and green variants of this method employs N-chlorosuccinimide (NCS) for the chlorosulfonation step. organic-chemistry.orgorganic-chemistry.org The reaction proceeds efficiently under mild conditions. organic-chemistry.org A key advantage of this protocol is its sustainability; the water-soluble byproduct, succinimide (B58015), can be recovered and recycled back into the starting reagent, NCS, using sodium hypochlorite (B82951). organic-chemistry.orgorganic-chemistry.org This approach is operationally simple, scalable, and demonstrates broad substrate compatibility. organic-chemistry.orgresearchgate.net

Table 1: Illustrative Conditions for NCS-Mediated Chlorosulfonation of S-Alkylisothiourea Salts Note: The following data represents general findings for this reaction type with various substrates and are provided for illustrative purposes.

| Parameter | Condition | Source |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | organic-chemistry.org |

| Precursor | S-alkylisothiourea salt | organic-chemistry.org |

| Solvent System | Acetonitrile / aq. HCl | researchgate.net |

| Temperature | 0 °C to room temperature | researchgate.net |

| Key Advantage | Recyclable succinimide byproduct | organic-chemistry.orgorganic-chemistry.org |

Other oxidants, such as sodium hypochlorite (bleach) or sodium chlorite (B76162) (NaClO₂), can also be used in what are described as clean and economic syntheses, offering safe operations and straightforward purification without the need for chromatography. organic-chemistry.org

Water-Mediated Synthetic Protocols

The use of water as a solvent in chemical synthesis is a cornerstone of green chemistry due to its non-toxic, non-flammable, and inexpensive nature. For the synthesis of aryl sulfonyl chlorides, aqueous protocols have been developed that offer significant safety and environmental benefits over traditional methods that use organic solvents like acetic acid. researchgate.netacs.org

One established water-mediated approach is a modified Sandmeyer-type reaction. This involves the diazotization of an aromatic amine in aqueous acid, followed by reaction with a source of sulfur dioxide in the presence of a copper catalyst. researchgate.netacs.org Thionyl chloride reacting with water can serve as an in situ source of SO₂ and HCl. nih.govacs.org A critical advantage of this aqueous process is that aryl sulfonyl chlorides, being sparingly soluble in water, often precipitate directly from the reaction mixture. researchgate.netacs.org This immediate separation protects the product from hydrolysis and simplifies isolation, often yielding high-purity products in good yields. researchgate.netacs.org

Recent advancements include visible-light-mediated photocatalytic methods that can also generate sulfonyl chlorides. nih.gov These reactions can be performed under mild conditions at room temperature and often utilize water as a component of the reaction system, for example, to generate SO₂ in situ from thionyl chloride. nih.govacs.org Such methods are suitable for a wide range of substrates, including those with sensitive functional groups. nih.gov

Transition-Metal Catalyzed Approaches for Sulfonyl Chloride Formation

Transition-metal catalysis is a powerful tool in modern organic synthesis, enabling the formation of carbon-sulfur bonds with high efficiency and selectivity. While the direct, catalyzed conversion of an unactivated C-H bond to a sulfonyl chloride group is a challenging transformation, related sulfonylation reactions highlight the potential of this approach.

Palladium(II)-catalyzed reactions have been described for the sulfonylation of unactivated C(sp³)–H bonds using sodium arylsulfinates, which demonstrates the feasibility of activating these bonds for C-S formation. acs.org However, this method produces sulfones rather than sulfonyl chlorides. The development of catalytic systems for the direct synthesis of sulfonyl chlorides remains an active area of research. Such a method would be highly desirable as it could offer a more direct and atom-economical route to compounds like 3,4-dihydronaphthalene-2-sulfonyl chloride from the corresponding hydrocarbon, avoiding the need for pre-functionalized starting materials.

Challenges and Optimization in the Preparation of this compound

The synthesis of this compound presents several distinct challenges that require careful optimization of reaction conditions.

Key Challenges:

Regioselectivity: The dihydronaphthalene ring has multiple positions susceptible to electrophilic attack. A primary challenge is to direct the sulfonation specifically to the C-2 position of the vinyl system, avoiding reaction at the aromatic ring or other positions on the double bond.

Stability of the Starting Material: The 3,4-dihydronaphthalene scaffold can be sensitive to the harsh conditions of classical chlorosulfonation (e.g., using chlorosulfonic acid). Potential side reactions include aromatization to naphthalene (B1677914) derivatives, polymerization, or other rearrangements.

Hydrolysis: The target sulfonyl chloride is reactive and susceptible to hydrolysis back to the corresponding sulfonic acid. Reaction workup and purification must be conducted under anhydrous conditions to prevent loss of product.

Optimization Strategies:

Reagent Selection: Utilizing milder and more selective reagents is a key optimization strategy. The environmentally benign methods discussed, such as using S-alkylisothiourea salts with NCS (Section 2.2.2.1), could offer a way to circumvent the harshness of traditional reagents like chlorosulfonic acid.

Control of Reaction Parameters: Precise control over temperature, reaction time, and stoichiometry is crucial. Low-temperature reactions may help to minimize side reactions and improve the stability of the dihydronaphthalene core.

Continuous Flow Chemistry: Modern techniques like continuous flow processing can offer significant advantages for optimizing hazardous or highly exothermic reactions. rsc.org Flow chemistry allows for superior control over temperature and mixing, improves safety by minimizing the volume of reactive intermediates at any given time, and can lead to higher consistency and spacetime yield compared to batch processes. rsc.orgmdpi.com This approach could be particularly beneficial for controlling the inherent reactivity and potential hazards associated with sulfonyl chloride synthesis.

Reaction Pathways and Mechanistic Studies of 3,4 Dihydronaphthalene 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Sulfur Center

Nucleophilic substitution at the tetracoordinate sulfur atom of 3,4-dihydronaphthalene-2-sulfonyl chloride is a cornerstone of its chemistry. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Kinetics and Mechanisms of Chloride-Chloride Exchange in Arenesulfonyl Chlorides

The chloride-chloride exchange reaction in arenesulfonyl chlorides serves as a fundamental model for understanding nucleophilic substitution at the sulfonyl sulfur. mdpi.commdpi.comnih.govdntb.gov.ua This identity reaction, where the incoming and outgoing groups are the same, has been investigated to elucidate the reaction mechanism. Kinetic studies, often employing radio-labeled chloride ions (³⁶Cl⁻), have demonstrated that the reaction follows second-order kinetics, being first order in both the arenesulfonyl chloride and the chloride ion. mdpi.comnih.gov

The reaction is proposed to proceed via a synchronous SN2-type mechanism, involving a single trigonal bipyramidal transition state. mdpi.comdntb.gov.ua Density Functional Theory (DFT) calculations support this pathway, showing a potential energy surface with a single transition state, rather than an intermediate, for the chloride exchange. mdpi.com This is in contrast to the fluoride (B91410) exchange reaction in analogous compounds, which is suggested to proceed through a stepwise addition-elimination mechanism involving a stable intermediate. mdpi.comdntb.gov.ua

Kinetic data for the chloride-chloride exchange in a series of substituted benzenesulfonyl chlorides are presented in Table 1.

Table 1: Rate Constants and Activation Parameters for the Chloride-Chloride Exchange Reaction of Substituted Arenesulfonyl Chlorides with Et₄N³⁶Cl in Acetonitrile at 25°C

| Substituent (X) in X-C₆H₄SO₂Cl | k₂₅ x 10⁵ (M⁻¹s⁻¹) | ΔH‡ (kcal/mol) | -ΔS‡ (cal/mol·K) |

|---|---|---|---|

| 4-OCH₃ | 1.95 | 18.5 | 17.0 |

| 4-CH₃ | 4.88 | 17.5 | 18.2 |

| H | 10.3 | 16.7 | 19.3 |

| 4-Cl | 26.6 | 15.6 | 21.0 |

| 3-NO₂ | 120 | 14.7 | 20.6 |

| 4-NO₂ | 154 | 14.5 | 20.6 |

Data sourced from Mikołajczyk et al. (2020) mdpi.com

Influence of Steric and Electronic Effects on Sulfonyl Chloride Reactivity

The rate of nucleophilic substitution at the sulfonyl sulfur is significantly influenced by both the electronic properties of the aromatic ring and steric hindrance around the reaction center.

Electronic Effects: Electron-withdrawing substituents on the aromatic ring increase the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups decrease the reaction rate. mdpi.comnih.gov This is quantitatively described by the Hammett equation, which shows a positive ρ-value for the chloride-chloride exchange reaction (ρ = +2.02), indicating that the reaction is favored by electron-withdrawing groups that stabilize the developing negative charge in the transition state. mdpi.comnih.gov

Steric Effects: Generally, steric hindrance from bulky substituents, particularly at the ortho positions, is expected to decrease the rate of an SN2 reaction by impeding the approach of the nucleophile. sciforum.net However, studies on arenesulfonyl chlorides have revealed a counterintuitive "positive ortho-effect," where ortho-alkyl groups can actually accelerate the rate of nucleophilic substitution. mdpi.commdpi.com This acceleration is attributed to the relief of steric congestion in the transition state. The ground state of ortho-substituted arenesulfonyl chlorides is sterically compressed, and this strain is released as the geometry changes towards the trigonal bipyramidal transition state. mdpi.com Weak intramolecular hydrogen bonds between the sulfonyl oxygens and the ortho-alkyl protons may also contribute to this effect by constraining the ground state conformation. mdpi.com

Formation of Sulfonamides via Reaction with Amine Nucleophiles

One of the most significant applications of this compound is in the synthesis of sulfonamides. This is achieved through a nucleophilic substitution reaction with primary or secondary amines. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. iupac.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid generated as a byproduct. iupac.org

The general mechanism for sulfonamide formation is outlined below:

Nucleophilic Attack: The amine attacks the sulfonyl sulfur atom, leading to the formation of a tetrahedral intermediate.

Chloride Elimination: The chloride ion is expelled as a leaving group.

Deprotonation: The base removes a proton from the nitrogen atom, yielding the neutral sulfonamide product.

The reactivity of the amine nucleophile is also subject to steric and electronic effects; bulkier amines or those with electron-withdrawing groups may react more slowly. nih.gov

Formation of Sulfonate Esters and Other Sulfonyl Derivatives

In a reaction analogous to sulfonamide formation, this compound can react with alcohols or phenols to form sulfonate esters. pearson.comyoutube.comeurjchem.com The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the sulfonyl sulfur. youtube.comyoutube.com This reaction is also typically performed in the presence of a base like pyridine to scavenge the HCl produced. youtube.com The formation of sulfonate esters is a valuable transformation in organic synthesis as it converts a poorly leaving hydroxyl group into a good sulfonate leaving group. pearson.comyoutube.com The mechanism involves a direct attack of the alcohol on the sulfonyl chloride, proceeding with retention of configuration at the alcohol's stereocenter. youtube.com

Beyond amines and alcohols, other nucleophiles can react with this compound to generate a variety of sulfonyl derivatives. For example, reaction with thiols can yield thiosulfonates, and reaction with sources of sulfite (B76179) can lead to the corresponding sulfinate salt. nih.gov

Radical-Mediated Transformations Involving this compound

In addition to its role as an electrophile, this compound can serve as a precursor to sulfonyl radicals. These highly reactive intermediates can participate in a range of carbon-sulfur bond-forming reactions.

Generation of Sulfonyl Radicals under Visible-Light Conditions

A modern and powerful method for generating sulfonyl radicals from arenesulfonyl chlorides involves the use of visible-light photoredox catalysis. rsc.orgnih.gov In this process, a photocatalyst, typically an iridium or ruthenium complex, absorbs visible light and is excited to a higher energy state. nih.gov The excited photocatalyst can then engage in a single-electron transfer (SET) with the sulfonyl chloride. nih.gov

The proposed mechanism for the visible-light-mediated generation of sulfonyl radicals is as follows:

Photoexcitation: The photocatalyst (PC) absorbs a photon of visible light to form the excited state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst transfers an electron to the arenesulfonyl chloride (ArSO₂Cl).

Fragmentation: The resulting radical anion ([ArSO₂Cl]•⁻) undergoes rapid fragmentation, cleaving the sulfur-chlorine bond to generate the sulfonyl radical (ArSO₂•) and a chloride anion (Cl⁻). nih.gov

The generated sulfonyl radical can then be trapped by various radical acceptors, such as alkenes or alkynes, to form new carbon-sulfur bonds, leading to the synthesis of a diverse array of sulfone-containing molecules. nih.govresearchgate.netrsc.orgnih.gov This method is valued for its mild reaction conditions and high functional group tolerance. nih.gov

C–C Bond Difunctionalization and Cascade Cyclization Reactions

A novel and efficient method for the synthesis of 3-sulfonylated 1,2-dihydronaphthalenes has been developed utilizing a visible-light-catalyzed sulfonylation and arylation of methylenecyclopropanes (MCPs). acs.orgacs.org This reaction proceeds through a C–C bond difunctionalization and cascade cyclization sequence, offering a direct route to these valuable sulfone-containing compounds. acs.org The process is initiated by the visible-light-induced generation of a sulfonyl radical from a sulfonyl chloride, such as this compound. acs.orgresearchgate.net

The reaction mechanism involves a sequence of C=C bond sulfonylation, cleavage of a C-C σ-bond within the cyclopropane (B1198618) ring, and a subsequent intramolecular cyclization. acs.orgacs.org Experimental evidence confirms that this difunctionalization reaction proceeds via a radical process. acs.org This strategy provides a straightforward, one-pot method for constructing both a C–S bond and a new C–C bond. acs.orgacs.org

The scope of the reaction has been investigated with various substituted arylsulfonyl chlorides, demonstrating that both electronic and steric factors of the substituents on the aryl groups influence the reaction yields. acs.org Arylsulfonyl chlorides bearing electron-donating groups generally exhibit higher reactivity compared to those with electron-deficient groups. acs.org Notably, sterically hindered sulfonyl chlorides and those derived from naphthalene (B1677914) and thiophene (B33073) are also viable substrates for this transformation. acs.org

Table 1: Scope of Sulfonyl Chlorides in Visible-Light-Catalyzed C–C σ-Bond Difunctionalization

| Entry | Sulfonyl Chloride | Product | Yield (%) |

|---|---|---|---|

| 1 | p-Tosyl chloride | 3aa | 85 |

| 2 | 4-Methoxybenzene-1-sulfonyl chloride | 3ac | 89 |

| 3 | 4-tert-Butylbenzene-1-sulfonyl chloride | 3ad | 88 |

| 4 | 4-Fluorobenzene-1-sulfonyl chloride | 3ah | 73 |

| 5 | 4-Chlorobenzene-1-sulfonyl chloride | 3ai | 75 |

| 6 | 4-Bromobenzene-1-sulfonyl chloride | 3aj | 78 |

| 7 | 2,4,6-Trimethylbenzene-1-sulfonyl chloride | 3ao | 65 |

This table is representative of data presented in the literature and is for illustrative purposes. acs.org

The proposed mechanism, depicted below, begins with the photocatalyst absorbing visible light to reach an excited state. This excited photocatalyst then engages in a single-electron transfer (SET) with the sulfonyl chloride to generate a sulfonyl radical. This radical adds to the double bond of the methylenecyclopropane, initiating the ring-opening of the cyclopropane and subsequent intramolecular cyclization to form the 3-sulfonyl-1,2-dihydronaphthalene product. acs.orgnih.gov

Sulfonyl radicals generated from sulfonyl chlorides, including potentially this compound, are effective initiators for cascade cyclization reactions with unsaturated systems like 1,5-dienes and 1,6-enynes. These reactions provide powerful methods for constructing complex cyclic and heterocyclic structures.

In the case of 1,5-dienes, a visible-light-induced, regioselective cascade sulfonylation-cyclization has been developed to afford sulfonylated pyrrolin-2-ones. nih.gov The mechanism involves the initial addition of the sulfonyl radical to one of the double bonds of the 1,5-diene. This is followed by an intramolecular cyclization of the resulting radical intermediate onto the second double bond, leading to the formation of a five-membered ring. nih.gov This process highlights the utility of sulfonyl radicals in creating C-S and C-C bonds in a single, efficient operation under mild, photoredox conditions. nih.gov

For 1,6-enynes, sulfonyl radical-triggered cascade cyclizations are employed to produce various sulfonyl-substituted γ-lactams and other heterocyclic frameworks. researchgate.net The reaction is initiated by the addition of the sulfonyl radical to the alkyne moiety of the enyne. The resulting vinyl radical intermediate then undergoes a 5-exo or 6-endo cyclization onto the tethered alkene. This strategy has been shown to proceed with excellent regioselectivity under catalyst-free or copper-catalyzed conditions, demonstrating its versatility in synthesizing structurally diverse molecules. researchgate.net Mechanistic studies suggest that a sulfonyl radical pathway is indeed involved in these transformations. researchgate.net

Electrochemical Reduction Mechanisms of Sulfonyl Chlorides

The electrochemical reduction of sulfonyl chlorides (RSO₂Cl) is a fundamental process that typically proceeds via a dissociative electron transfer mechanism. Upon receiving an electron at the cathode, the sulfonyl chloride molecule undergoes rapid cleavage of the sulfur-chlorine bond. This process results in the formation of a sulfonyl radical (RSO₂•) and a chloride anion (Cl⁻).

The generated sulfonyl radical is a key intermediate that can follow several subsequent reaction pathways depending on the reaction conditions and the surrounding chemical environment. It can be further reduced at the electrode surface to form a sulfinate anion (RSO₂⁻).

RSO₂• + e⁻ → RSO₂⁻

Alternatively, the sulfonyl radical can dimerize, abstract a hydrogen atom from the solvent, or participate in addition reactions with other unsaturated molecules present in the reaction mixture. The specific pathway taken by the sulfonyl radical generated from this compound would dictate the final product distribution in an electrochemical setting.

Ionic Reactions and Annulations with Unsaturated Compounds

While radical pathways are common for sulfonyl chlorides, particularly under photochemical or thermal initiation, they can also participate in ionic reactions, often catalyzed by Lewis acids. These reactions are crucial for forming new carbon-sulfur and carbon-carbon bonds through non-radical mechanisms.

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can react with alkenes and alkynes in an ionic pathway. The Lewis acid coordinates to the sulfonyl chloride, increasing the electrophilicity of the sulfur atom and facilitating the heterolytic cleavage of the S-Cl bond.

The reaction with an alkene proceeds via an electrophilic addition mechanism. The activated sulfonyl chloride adds across the double bond, forming a carbocationic intermediate. This intermediate is then trapped by the chloride ion (or another nucleophile), leading to the formation of a β-chloro sulfone. Subsequent elimination of HCl can lead to the formation of a vinyl sulfone.

Similarly, the reaction with alkynes under Lewis acid catalysis results in the trans-addition of the sulfonyl chloride across the triple bond, yielding a β-chloro vinyl sulfone. This stereospecific outcome is characteristic of an ionic mechanism.

This compound can also react with heteroatom-containing unsaturated compounds like imines, aldehydes, and ketones. These reactions typically require activation, often by a base or a Lewis acid.

With imines, the reaction can proceed as a nucleophilic addition of a sulfinate, formed in situ from the sulfonyl chloride, to the electrophilic imine carbon. This pathway would lead to the formation of α-amino sulfones.

Reactions with aldehydes and ketones are less common but can occur under specific conditions. For instance, in the presence of a base, the sulfonyl chloride might act as a precursor to a sulfene (B1252967) (R₂C=SO₂), which could then undergo a [2+2] cycloaddition with the carbonyl group. However, such reactions are highly dependent on the substrate and reaction conditions. More typically, reactions involving carbonyl compounds proceed via the corresponding enol or enolate, which can act as a nucleophile towards the electrophilic sulfur of the sulfonyl chloride, leading to the formation of β-keto sulfones.

Advanced Applications of 3,4 Dihydronaphthalene 2 Sulfonyl Chloride in Organic and Medicinal Synthesis

Synthetic Building Block for Diverse Sulfonamide Scaffolds

The reaction of 3,4-dihydronaphthalene-2-sulfonyl chloride with primary or secondary amines is a cornerstone of its application, providing access to a vast array of sulfonamide derivatives. The sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents, making this synthetic route highly valuable in drug discovery. cbijournal.comekb.eg

A significant application of this compound is in the synthesis of heterocyclic sulfonamides for pharmaceutical screening. google.comneliti.com The general synthetic approach involves the reaction of the sulfonyl chloride with a diverse range of nitrogen-containing heterocycles. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. cbijournal.comnih.gov The resulting libraries of novel sulfonamides, incorporating the 3,4-dihydronaphthalene moiety, can then be evaluated for various biological activities. For instance, heterocyclic sulfonamides are known to act as inhibitors for enzymes like carbonic anhydrase, which are targets for anticancer and anti-glaucoma agents. neliti.com

The synthesis of heterocyclic sulfonamides is often straightforward, making it amenable to high-throughput screening efforts in pharmaceutical research. The stability and reactivity of sulfonyl chlorides like this compound allow for their reliable use in generating diverse molecular libraries. nih.govucl.ac.uk

Table 1: Representative Heterocyclic Amines for Sulfonamide Synthesis This table is interactive. Click on the headers to sort.

| Heterocycle Class | Example Amine | Potential Therapeutic Area |

|---|---|---|

| Pyridines | 2-Aminopyridine | Antibacterial, Antiviral |

| Thiazoles | 2-Aminothiazole | Anticancer, Anti-inflammatory |

| Pyrimidines | 2-Aminopyrimidine | Antiviral, CNS disorders |

| Triazoles | 3-Amino-1,2,4-triazole | Antifungal, Herbicidal |

Sulfonylureas represent a critical class of compounds, particularly known for their use as antidiabetic agents, but also as herbicides and plant growth regulators. researchgate.net The synthesis of sulfonylureas from this compound can be accomplished through a multi-step or a single-step process. The traditional two-step synthesis involves the initial formation of the corresponding sulfonamide, followed by reaction with an isocyanate. researchgate.net

More advanced, single-step methods have been developed that involve the direct reaction of the sulfonyl chloride with an amine and a source of carbonyl, such as carbon monoxide, under catalytic conditions. acs.org These methods provide a more efficient route to sulfonylurea derivatives containing the 3,4-dihydronaphthalene scaffold, which can then be screened for biological activity. rsc.org The introduction of the bulky and relatively lipophilic dihydronaphthalene group can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting sulfonylurea.

Modern synthetic chemistry places a strong emphasis on the development of efficient and environmentally benign methodologies. rsc.org The synthesis of sulfonamides from this compound has benefited from these advancements. Traditional methods often rely on organic solvents and require excess base, leading to waste generation. researchgate.net

Green chemistry approaches to sulfonamide synthesis focus on minimizing waste and avoiding hazardous reagents. sci-hub.se Key strategies include:

Aqueous Synthesis: Performing the reaction in water, often under controlled pH, eliminates the need for organic solvents. rsc.orgmdpi.com The product often precipitates from the aqueous medium, simplifying purification. rsc.org

Catalyst-Free and Solvent-Free Conditions: Reactions can sometimes be carried out under neat conditions (without a solvent), often facilitated by microwave irradiation or ultrasonic agitation, which can accelerate the reaction and lead to high yields. sci-hub.se

Table 2: Comparison of Sulfonamide Synthesis Strategies This table is interactive. Click on the headers to sort.

| Strategy | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Traditional | Organic solvent (e.g., DCM, THF), Organic base (e.g., Pyridine (B92270), TEA) | Well-established, versatile | Use of volatile organic compounds, waste generation |

| Aqueous | Water, Inorganic base (e.g., Na2CO3), pH control | Environmentally friendly, simplified workup | Limited solubility of some reactants |

| Solvent-Free | Neat reaction, Microwave or Ultrasound | High efficiency, reduced waste, rapid | May require specialized equipment, not suitable for all substrates |

Construction of Sulfone-Containing Molecular Architectures

Beyond sulfonamides, this compound is a valuable reagent for constructing molecules containing the sulfone functional group. Sulfones are stable and versatile functional groups that are present in various materials and biologically active compounds. magtech.com.cn

In the synthesis of complex molecules, controlling the position of functional group introduction is paramount. numberanalytics.comnumberanalytics.com this compound can be used in regioselective sulfonylation reactions, such as the Friedel-Crafts sulfonylation of electron-rich aromatic and heteroaromatic compounds. The regioselectivity of these reactions is governed by the electronic and steric properties of the substrate, as well as the reaction conditions, including the choice of Lewis acid catalyst. numberanalytics.com

Advanced strategies for achieving high regioselectivity include the use of directing groups on the substrate that can coordinate to the catalyst and guide the incoming sulfonyl chloride to a specific position. numberanalytics.com This level of control is essential when building complex molecular architectures where precise substitution patterns are required for desired functionality. researchgate.net

Beta-keto sulfones are important synthetic intermediates that can be further elaborated into a variety of other functional groups, including β-hydroxy sulfones, vinyl sulfones, and various heterocyclic systems. nih.govresearchgate.netnih.gov Several methods exist for the synthesis of β-keto sulfones using sulfonyl chlorides like this compound. researchgate.net

One common approach involves the reaction of the sulfonyl chloride with enolates or their equivalents. researchgate.net More recent and efficient methods involve transition-metal-catalyzed or photocatalyzed reactions. For example, a copper(I)-catalyzed multicomponent reaction of a sulfonyl chloride, an alkyne, and water can lead to the formation of β-keto sulfones through a tandem radical process involving sulfonylation and decarboxylation. researchgate.netrsc.org These modern methods offer mild reaction conditions and broad functional group tolerance, making them powerful tools for constructing complex sulfone-containing molecules. researchgate.net

Role as a Functional Group Protection and Activation Agent

Extensive literature reviews and targeted searches of chemical databases have revealed no specific documented applications of this compound as a dedicated functional group protection or activation agent in organic and medicinal synthesis. While sulfonyl chlorides as a class of compounds are widely utilized for the formation of sulfonamides and sulfonate esters, which can serve as protecting groups or activating groups, there is a notable absence of research findings detailing such roles for the specific molecule, this compound.

General principles of sulfonyl chlorides suggest that this compound would react with nucleophiles such as amines and alcohols. ekb.egfrontiersrj.com The resulting sulfonamides and sulfonate esters are known to be stable under a variety of reaction conditions, a key characteristic of a good protecting group. chem-station.com Sulfonyl groups can effectively protect amines by reducing their nucleophilicity and basicity. chem-station.com Similarly, sulfonylation of alcohols can protect the hydroxyl group, although it also converts it into a good leaving group, a property more associated with functional group activation. chem-station.com

Despite these general reactivities of sulfonyl chlorides, the scientific literature lacks specific examples, detailed research findings, or data tables pertaining to the use of this compound for these purposes. Therefore, the following sections reflect the absence of specific information in the searched scientific literature.

Protection of Common Functional Groups

There is no available scientific literature that describes the use of this compound for the protection of common functional groups such as amines, alcohols, or phenols. While the formation of the corresponding 3,4-dihydronaphthalene-2-sulfonamides and sulfonate esters is chemically plausible, studies detailing the stability of these derivatives to various reagents and their selective deprotection are not found in the reviewed sources.

Table 1: Hypothetical Protection of Functional Groups with this compound

| Functional Group | Protected Functional Group | Reagents and Conditions for Protection (Hypothetical) | Deprotection Conditions (Hypothetical) |

| Primary/Secondary Amine | 3,4-Dihydronaphthalene-2-sulfonamide | Amine, Base (e.g., Pyridine, Triethylamine), Solvent (e.g., CH2Cl2) | Reductive cleavage (e.g., Na/NH3) or strong acid |

| Alcohol/Phenol | 3,4-Dihydronaphthalene-2-sulfonate ester | Alcohol/Phenol, Base (e.g., Pyridine), Solvent (e.g., CH2Cl2) | Reductive cleavage or hydrolysis |

This table is based on the general reactivity of sulfonyl chlorides and does not represent experimentally verified data for this compound.

Mechanism as an Activating Agent

The role of sulfonyl chlorides as activating agents typically involves the conversion of a poor leaving group, such as a hydroxyl group in an alcohol or a carboxylic acid, into a sulfonate ester, which is an excellent leaving group. This activation facilitates subsequent nucleophilic substitution or elimination reactions.

In the context of activating a carboxylic acid, a sulfonyl chloride can react with a carboxylate to form a mixed anhydride (B1165640). This mixed anhydride is highly activated towards nucleophilic attack, enabling reactions such as esterification or amidation under mild conditions.

However, no studies have been found that specifically demonstrate or detail the use of this compound for the activation of alcohols or carboxylic acids.

Detailed Research Findings

A comprehensive search of scientific databases and literature has yielded no specific research articles, communications, or patents that focus on the application of this compound as a functional group protection or activation agent. The existing literature on dihydronaphthalene derivatives is primarily focused on their synthesis and biological activities in other contexts. nih.govnih.gov

Spectroscopic and Computational Characterization of 3,4 Dihydronaphthalene 2 Sulfonyl Chloride and Its Derivatives

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 3,4-dihydronaphthalene-2-sulfonyl chloride by providing information about the chemical environment, connectivity, and spatial relationships of its hydrogen and carbon atoms.

The ¹H NMR spectrum is expected to provide distinct signals corresponding to the different types of protons in the molecule: aromatic, vinylic, and aliphatic. The electron-withdrawing nature of the sulfonyl chloride group (-SO₂Cl) is anticipated to significantly influence the chemical shifts of nearby protons, particularly the vinylic proton and the adjacent methylene (B1212753) group.

Based on the analysis of related structures like 1,2,3,4-tetrahydronaphthalene (B1681288) and 2-naphthalenesulfonyl chloride, the predicted proton environments are as follows:

Aromatic Protons (4H): These protons on the fused benzene (B151609) ring are expected to appear in the downfield region, typically between 7.2 and 8.0 ppm. The exact multiplicity will depend on their coupling with neighboring protons, likely resulting in a complex pattern of doublets and triplets.

Vinylic Proton (1H): The single proton on the carbon-carbon double bond (C=CH) will be significantly deshielded by the adjacent sulfonyl chloride group and is expected to resonate as a singlet or a narrow triplet (due to coupling with the C-3 methylene protons) at a downfield position, estimated to be around 7.0-7.5 ppm.

Aliphatic Protons (4H): The two methylene groups (-CH₂-) in the dihydro portion of the naphthalene (B1677914) ring will appear as two distinct signals.

The protons at C-4, adjacent to the aromatic ring, are predicted to be around 2.9-3.1 ppm.

The protons at C-3, adjacent to the double bond, are expected to be slightly further downfield due to the influence of the π-system and the sulfonyl group, likely in the 2.5-2.8 ppm range. Both signals would likely appear as triplets due to coupling with each other.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Number of Protons |

| Aromatic-H | 7.2 - 8.0 | Multiplet (m) | 4 |

| Vinylic-H (C₁-H) | ~7.3 | Singlet (s) or Triplet (t) | 1 |

| Aliphatic-H (C₄-H₂) | ~3.0 | Triplet (t) | 2 |

| Aliphatic-H (C₃-H₂) | ~2.6 | Triplet (t) | 2 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Ten distinct signals are expected for this compound, corresponding to its ten carbon atoms. The chemical shifts will be influenced by hybridization (sp² vs. sp³) and proximity to the electron-withdrawing sulfonyl chloride group.

Aromatic Carbons (6C): Six signals are expected in the typical aromatic region (120-140 ppm). Two of these will be quaternary carbons at the ring fusion, and four will be methine (CH) carbons.

Vinylic Carbons (2C): The two sp² carbons of the double bond will be in the downfield region. The carbon directly attached to the sulfonyl chloride group (C-2) will be significantly deshielded (estimated >140 ppm), while the methine carbon (C-1) will appear at a lower chemical shift.

Aliphatic Carbons (2C): The two sp³ hybridized methylene carbons (C-3 and C-4) will appear in the upfield region of the spectrum, typically between 20 and 35 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| Aromatic C (quaternary) | 135 - 145 | C |

| Aromatic CH | 125 - 135 | CH |

| Vinylic C-SO₂Cl (C₂) | >140 | C |

| Vinylic CH (C₁) | 120 - 130 | CH |

| Aliphatic CH₂ (C₄) | 25 - 35 | CH₂ |

| Aliphatic CH₂ (C₃) | 20 - 30 | CH₂ |

To unambiguously assign the proton and carbon signals, advanced NMR experiments are essential. uvic.ca

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This 1D experiment helps differentiate carbon types. sc.edu It would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are not observed. sc.edu For this compound, this technique would confirm the five CH signals (four aromatic, one vinylic) as positive peaks and the two aliphatic CH₂ signals as negative peaks.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other. sdsu.edu A COSY spectrum would show cross-peaks connecting the signals of the C-3 and C-4 methylene protons, confirming their adjacency. It would also reveal the coupling network within the aromatic ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. youtube.com An HSQC spectrum would definitively link each proton signal (from the ¹H NMR) to its corresponding carbon signal (from the ¹³C NMR), allowing for the secure assignment of all CH and CH₂ groups in the molecule. youtube.com

Expected Correlations in 2D NMR Spectra

| Technique | Expected Key Correlation | Information Gained |

| COSY | Cross-peak between C₃-H₂ and C₄-H₂ | Confirms the -CH₂-CH₂- structural fragment. |

| HSQC | Cross-peaks linking aliphatic ¹H signals (~2.6, ~3.0 ppm) to aliphatic ¹³C signals (~20-35 ppm) | Unambiguously assigns C-3 and C-4 protons and carbons. |

| DEPT-135 | Negative signals for carbons at ~20-35 ppm | Confirms the assignment of C-3 and C-4 as methylene (CH₂) groups. |

Vibrational Spectroscopy for Functional Group Identification (Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to be dominated by strong absorptions from the sulfonyl chloride group.

S=O Stretching: The most prominent feature will be two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the -SO₂Cl group. These are typically found in the ranges of 1370-1390 cm⁻¹ (asymmetric) and 1180-1200 cm⁻¹ (symmetric).

C-H Stretching: Signals for sp² C-H stretching (from the aromatic and vinylic protons) are expected just above 3000 cm⁻¹, while sp³ C-H stretching (from the aliphatic CH₂ groups) will appear just below 3000 cm⁻¹.

C=C Stretching: Medium to weak absorptions for C=C bond stretching within the aromatic ring and the double bond of the dihydro-moiety are expected in the 1450-1650 cm⁻¹ region.

S-Cl Stretching: A weaker absorption corresponding to the S-Cl bond stretch is anticipated at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Predicted Infrared (IR) Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic/Vinylic C-H Stretch | 3020 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic/Vinylic) | 1450 - 1650 | Medium-Weak |

| S=O Asymmetric Stretch | 1370 - 1390 | Strong |

| S=O Symmetric Stretch | 1180 - 1200 | Strong |

| S-Cl Stretch | 500 - 600 | Weak-Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₀H₉ClO₂S), the monoisotopic mass is calculated to be 228.0012 Da. uni.lu

The mass spectrum would show the molecular ion peak [M]⁺•. Furthermore, analysis of the fragmentation pattern gives insight into the molecule's structure. Common fragmentation pathways for sulfonyl chlorides include:

Loss of a chlorine radical to give an [M-Cl]⁺ ion.

Loss of sulfur dioxide (SO₂) to give an [M-SO₂]⁺• ion.

Cleavage of the C-S bond, leading to the formation of a dihydronaphthyl cation [C₁₀H₉]⁺ and the loss of the ·SO₂Cl radical.

The presence of chlorine would be confirmed by the characteristic isotopic pattern of the molecular ion peak and chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl (M) and ³⁷Cl (M+2) isotopes.

Predicted HRMS Data and Fragments

| Ion/Fragment | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₁₀H₁₀ClO₂S⁺ | 229.0084 | Protonated Molecule uni.lu |

| [M+Na]⁺ | C₁₀H₉ClNaO₂S⁺ | 250.9904 | Sodiated Adduct uni.lu |

| [M-Cl]⁺ | C₁₀H₉O₂S⁺ | 193.0318 | Loss of Chlorine |

| [M-SO₂]⁺• | C₁₀H₉Cl⁺• | 164.0393 | Loss of Sulfur Dioxide |

| [C₁₀H₉]⁺ | C₁₀H₉⁺ | 129.0704 | Dihydronaphthyl Cation |

Electronic Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions characteristic of the conjugated π-electron system. The chromophore consists of the benzene ring conjugated with the double bond of the dihydro-moiety.

The spectrum would likely exhibit strong absorptions corresponding to π → π* transitions. Compared to the parent hydrocarbon 1,2,3,4-tetrahydronaphthalene, which shows absorption maxima around 265 and 272 nm, the extended conjugation and the presence of the sulfonyl group in this compound are expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths, likely in the 280-320 nm range. Related naphthalene sulfonyl chloride derivatives show absorption peaks between 230-320 nm. researchgate.netresearchgate.net

Predicted UV-Vis Absorption Data

| Electronic Transition | Predicted λₘₐₓ (nm) | Chromophore |

| π → π* | ~280 - 320 | Conjugated dihydronaphthalene system |

Solid-State Structural Analysis (X-ray Crystallography)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing definitive information on bond lengths, angles, and the nature of intermolecular interactions that govern the crystal packing.

The molecular geometry of sulfonyl chlorides is characterized by a tetrahedral arrangement around the central sulfur atom. X-ray diffraction studies on analogous aromatic sulfonyl chlorides, such as 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole (B114252), provide representative data for the key structural parameters of the sulfonyl chloride group. nih.gov In this analogue, the sulfur atom is bonded to two oxygen atoms, one chlorine atom, and a carbon atom of the aromatic ring. nih.gov

The dihydronaphthalene moiety itself is non-planar. Crystallographic studies of dihydronaphthalene derivatives, such as (2E)-2-(3,4-dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one, show that the cyclohexanone (B45756) ring typically adopts a distorted half-chair conformation. nih.gov The precise bond lengths and angles are influenced by the electronic effects of substituents and the constraints of the crystal lattice. For the sulfonyl chloride group, key torsion angles define its orientation relative to the aromatic ring system. For example, the C-C-S-Cl torsion angle in 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole is 69.63(13)°, indicating that the sulfonyl chloride group is twisted out of the plane of the aromatic ring. nih.gov

| Bond/Angle | Description | Typical Value (from 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole) nih.gov |

| S-O | Sulfur-Oxygen double bond | ~1.42 Å |

| S-C | Sulfur-Carbon single bond | ~1.76 Å |

| S-Cl | Sulfur-Chlorine single bond | ~2.05 Å |

| O-S-O | Angle between sulfonyl oxygens | ~122° |

| O-S-C | Angle between oxygen and carbon | ~108° |

| O-S-Cl | Angle between oxygen and chlorine | ~107° |

| C-S-Cl | Angle between carbon and chlorine | ~100° |

| C-C-S-Cl | Dihedral angle | 69.63° |

This data is for an analogous aromatic sulfonyl chloride and serves as a representative example.

The arrangement of molecules in the solid state, known as crystal packing, is directed by a network of non-covalent intermolecular interactions. In sulfonyl chloride derivatives, these interactions can include hydrogen bonds, halogen bonds, and π-stacking interactions.

In the crystal structure of 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole, notable intermolecular Cl···O interactions are observed, with distances ranging from 3.27 Å to 4.00 Å. nih.gov These interactions play a significant role in the molecular packing, linking adjacent molecules. nih.gov The sulfonyl oxygens, being electronegative, are common participants in such interactions, acting as acceptors for weak hydrogen bonds (C-H···O) or other contacts. nih.govnih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto a surface defined around a molecule, it provides a detailed picture of the non-covalent contacts. The surface can be color-coded based on normalized contact distance (dnorm), highlighting regions of close intermolecular contact.

For aromatic sulfonyl chlorides, Hirshfeld analysis allows for the deconvolution of the complex network of interactions into percentage contributions from different atom···atom contacts. nih.govnih.gov For instance, in the structure of 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole, Cl···O interactions account for a significant portion (15.6%) of the total Hirshfeld surface. nih.gov This quantitative approach confirms the importance of these contacts in the crystal packing. The 2D fingerprint plots derived from the Hirshfeld surface provide a summary of all intermolecular contacts, with characteristic spikes indicating the prevalence and distances of specific interactions like H···Cl and O···H. nih.gov

| Interaction Type | Contribution to Hirshfeld Surface (in 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole) nih.gov |

| O···H | 17.5% |

| Cl···O | 15.6% |

| Cl···H | 12.0% |

| N···H | 10.3% |

| C···H | 8.8% |

| Cl···N | 6.7% |

| Cl···C | 6.5% |

| Others | 22.6% |

This data is for an analogous aromatic sulfonyl chloride and serves as a representative example.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating molecular properties and reaction mechanisms, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govmdpi.com For compounds like this compound, DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties.

Key insights into reactivity are gained from analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and localization of the LUMO indicate the most probable sites for nucleophilic attack. In sulfonyl chlorides, the LUMO is typically centered on the electrophilic sulfur atom and the S-Cl antibonding orbital, consistent with its reactivity towards nucleophiles. The HOMO, conversely, indicates sites susceptible to electrophilic attack.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. nih.gov The MEP surface visualizes the charge distribution across a molecule, with red regions indicating negative potential (electron-rich, susceptible to electrophiles) and blue regions indicating positive potential (electron-poor, susceptible to nucleophiles). For a sulfonyl chloride, the MEP map would show a significant positive potential around the sulfur atom, confirming its electrophilicity, and negative potential around the sulfonyl oxygen atoms. nih.gov

Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. Nucleophilic substitution at the tetracoordinate sulfur center of sulfonyl chlorides is a fundamental reaction that can proceed through different pathways. mdpi.commdpi.com

The two primary mechanisms considered are:

A concerted SN2-type mechanism: This involves a single transition state where the nucleophile attacks the sulfur atom and the leaving group (chloride) departs simultaneously. mdpi.comnih.gov

A stepwise addition-elimination (A-E) mechanism: This pathway involves the formation of a pentacoordinate sulfurane intermediate, which subsequently collapses to release the leaving group. mdpi.comresearchgate.net

DFT calculations can map the potential energy surface for the reaction, allowing for the identification of transition states and any intermediates. mdpi.comdntb.gov.ua By comparing the calculated activation energies for the different pathways, the most favorable mechanism can be determined. For many arenesulfonyl chlorides reacting with nucleophiles like chloride, theoretical studies have shown that the reaction proceeds via a single, synchronous SN2 transition state rather than a stable intermediate. mdpi.comnih.gov These computational models provide a detailed, atomistic understanding of the reaction dynamics that is often difficult to obtain through experimental means alone.

Analysis of Bonding Models and Non-Covalent Interactions

A comprehensive understanding of the molecular structure and crystal packing of this compound and its derivatives necessitates a detailed analysis of the bonding models and non-covalent interactions. Computational methods, particularly the Quantum Theory of Atoms in Molecules (QTAIM), provide profound insights into the nature of covalent bonds and close-contact interactions. researchgate.netwikipedia.orgresearchgate.net This analysis is crucial for rationalizing the compound's stability, reactivity, and supramolecular architecture.

The QTAIM approach, developed by Richard Bader, partitions the electron density of a molecule into atomic basins, allowing for the characterization of atomic and bond properties. wikipedia.orgwiley-vch.de The analysis of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at bond critical points (BCPs) is particularly informative. wiley-vch.de For covalent bonds, a high electron density and a negative Laplacian are typically observed, indicating a concentration of charge in the internuclear region. Conversely, non-covalent interactions are characterized by low electron density and a positive Laplacian, signifying charge depletion. researchgate.net

In the context of this compound, QTAIM analysis would be expected to reveal key features of its intramolecular bonding. The covalent bonds within the dihydronaphthalene ring system and the sulfonyl chloride group would exhibit topological parameters consistent with shared interactions.

Table 1: Predicted QTAIM Parameters for Selected Covalent Bonds in this compound This data is illustrative and based on typical values for similar bonds in related structures from computational studies.

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

| S=O | 0.35 - 0.45 | -1.5 to -2.5 |

| S-Cl | 0.15 - 0.25 | +0.1 to +0.5 |

| S-C | 0.18 - 0.28 | -0.5 to -1.0 |

| C=C | 0.30 - 0.40 | -0.8 to -1.5 |

Hydrogen bonds, particularly of the C–H···O type, are likely to be significant, involving the hydrogen atoms of the dihydronaphthalene moiety and the oxygen atoms of the sulfonyl group. nih.gov The chlorine atom of the sulfonyl chloride group can also participate in halogen bonding or other weak interactions.

C–H···π interactions may occur between the C-H bonds of one molecule and the aromatic ring of a neighboring molecule. Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules are anticipated to contribute to the stability of the crystal lattice. nih.gov The geometry of these interactions, including distances and angles, can be characterized using crystallographic data and computational modeling.

Table 2: Predicted Geometrical Parameters for Potential Non-Covalent Interactions in the Crystal Structure of this compound This data is illustrative and based on typical values for similar interactions in related structures.

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) |

| C–H···O | 2.90 - 3.50 | 120 - 170 |

| C–H···π | 2.50 - 3.00 (H to ring centroid) | 130 - 160 |

| π–π stacking | 3.30 - 3.80 (centroid to centroid) | N/A |

Environmental Considerations and Future Research Directions

Sustainable Synthetic Practices for Sulfonyl Chlorides

Traditional methods for synthesizing sulfonyl chlorides often rely on harsh and hazardous reagents such as chlorosulfonic acid, thionyl chloride, or sulfuryl chloride, which can generate significant toxic waste. mdpi.comnih.gov Modern synthetic chemistry seeks to replace these methods with more environmentally benign alternatives.

Development and Implementation of Green Solvents and Reagents

A key tenet of green chemistry is the use of safer solvents and reagents. In sulfonyl chloride synthesis, significant progress has been made in moving away from hazardous chlorinated solvents towards more sustainable options.

One notable advancement is the use of water as a reaction medium. Aqueous processes for preparing aryl sulfonyl chlorides from diazonium salts have been developed, offering safety, scalability, and environmental benefits. researchgate.net In these methods, the low solubility of the sulfonyl chloride product in water protects it from hydrolysis and allows for direct precipitation from the reaction mixture in high yield and purity. researchgate.net

The replacement of hazardous chlorinating agents is another area of active research. Milder and more selective reagents are being employed, including:

N-Chlorosuccinimide (NCS) : Used for the oxidative chlorination of thiols and S-alkylisothiourea salts to produce sulfonyl chlorides under mild conditions. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

Sodium Dichloroisocyanurate Dihydrate (NaDCC·2H2O) : An efficient oxidant for converting thiols to sulfonyl chlorides in sustainable solvents. rsc.org

Hydrogen Peroxide with Thionyl Chloride : This combination serves as a highly reactive reagent for the direct oxidative conversion of thiols to their corresponding sulfonyl chlorides. organic-chemistry.org

Iodosobenzene and HCl-silica gel : This solid-state method allows for the solvent-free, one-step conversion of sulfides into sulfonyl chlorides. oup.com

These alternative reagents often lead to cleaner reactions with fewer side products and simpler workup procedures. organic-chemistry.orgnih.gov

| Reagent Type | Traditional Reagents | Green/Alternative Reagents | Key Advantages of Alternatives |

|---|---|---|---|

| Chlorinating/Oxidizing Agent | Chlorosulfonic Acid, SOCl₂, SO₂Cl₂, Aqueous Chlorine | N-Chlorosuccinimide (NCS), NaDCC·2H₂O, H₂O₂/SOCl₂, Iodosobenzene | Milder conditions, higher selectivity, reduced hazardous waste. organic-chemistry.orgnih.gov |

| Solvent | Dichloromethane (DCM), Acetic Acid | Water, Acetonitrile, Solvent-free conditions | Reduced toxicity, improved safety, easier product isolation. researchgate.netoup.comresearchgate.net |

Waste Minimization and Byproduct Recycling Strategies

Minimizing waste is a critical component of sustainable synthesis. This can be achieved by improving reaction efficiency, using catalytic processes, and recycling byproducts.

A prime example of byproduct recycling is seen in syntheses utilizing N-chlorosuccinimide (NCS). The water-soluble byproduct, succinimide (B58015), can be recovered from the aqueous phase and conveniently converted back into the starting reagent (NCS) using sodium hypochlorite (B82951) (bleach), creating a more sustainable reaction cycle. organic-chemistry.orgorganic-chemistry.org

Industrial processes are also being redesigned to minimize environmental impact. For instance, in the production of benzenesulfonyl chloride, modifying the hydrogen chloride gas absorption system from a positive to a negative pressure operation prevents outward leakage, achieving nearly 100% absorption efficiency and significantly reducing air pollution. google.com Furthermore, process improvements that allow for the recycling of wash water via separators reduce sewage treatment costs and conserve water. google.com The adoption of continuous flow chemistry, as opposed to batch processing, can also enhance safety, reduce waste, and improve spacetime yield for the production of aryl sulfonyl chlorides. mdpi.comrsc.org

Ecological Impact Assessment of Sulfonyl Chloride Compounds

Biodegradability Studies

Direct biodegradability studies on 3,4-dihydronaphthalene-2-sulfonyl chloride have not been identified. The primary reaction of sulfonyl chlorides in aqueous environments is hydrolysis to the corresponding sulfonic acid (in this case, 3,4-dihydronaphthalene-2-sulfonic acid) and hydrochloric acid. wikipedia.org Therefore, the environmental persistence and biodegradability would largely depend on the resulting sulfonic acid and the core naphthalene (B1677914) structure.

Studies on related compounds, such as sulfonated naphthalene formaldehyde (B43269) condensates (SNFCs) used in construction, have shown that while some monomeric sulfonated naphthalenes can be biodegraded in aquifers, oligomeric structures and specific isomers like naphthalene-1,5-disulfonate (B1223632) are resistant to degradation. ethz.ch Research on sulfonamide antimicrobials indicates that their persistence in soil varies, with half-lives ranging from days to weeks, and can be influenced by soil type and the presence of organic matter. scilit.com Given that aryl chlorides can be persistent and difficult for microbes to degrade, the chlorinated naphthalene structure may exhibit resistance to biodegradation. nih.gov

Aquatic Toxicity and Environmental Persistence

The environmental persistence of sulfonyl chlorides is generally low due to their high reactivity and susceptibility to hydrolysis. wikipedia.org However, the degradation products and the parent aromatic structure are of greater concern. Naphthalene itself is a polycyclic aromatic hydrocarbon (PAH) known to be a toxic air pollutant and is considered a dangerous environmental contaminant due to its bioaccumulation potential and carcinogenicity. researchgate.netnih.govnih.gov

Emerging Catalytic Methods for Enhanced Efficiency and Selectivity

To overcome the limitations of traditional synthetic routes, researchers are developing novel catalytic methods that offer greater efficiency, selectivity, and sustainability.

One of the most promising areas is visible-light photocatalysis. Heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide) (K-PHI), can mediate the synthesis of aryl sulfonyl chlorides from arenediazonium salts under mild conditions (room temperature and visible light). nih.govacs.orgresearchgate.net These catalysts are often recyclable and avoid the use of expensive and toxic transition metals. acs.org A visible-light-catalyzed method has also been developed specifically for the synthesis of 3-sulfonylated 1,2-dihydronaphthalenes from methylenecyclopropanes and sulfonyl chlorides. acs.org

Other innovative catalytic approaches include:

Pyrylium (B1242799) Salt Catalysis : A simple pyrylium salt (Pyry-BF₄) can activate the typically unreactive amino group of primary sulfonamides, enabling their conversion into highly versatile sulfonyl chlorides. This method is notable for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for late-stage functionalization of complex molecules. nih.gov

Palladium-Catalyzed Chlorosulfonylation : This method allows for the preparation of aryl sulfonyl chlorides from arylboronic acids under mild conditions, exhibiting significant functional group tolerance. nih.gov

Iron-Catalyzed Synthesis : Environmentally benign iron(III) catalysts have been used to synthesize functionalized tetrahydronaphthalenes, a related structural class, from simple aryl ketone precursors, showcasing the potential of earth-abundant metals in catalysis. organic-chemistry.org

These emerging methods represent the future of sulfonyl chloride synthesis, aiming for processes that are not only efficient and selective but also align with the principles of green and sustainable chemistry.

| Catalytic Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Visible-Light Photocatalysis | Potassium Poly(heptazine imide) (K-PHI) | Metal-free, heterogeneous, recyclable, mild conditions (room temp, visible light). | nih.govacs.orgresearchgate.net |

| Sulfonamide Activation | Pyrylium Salt (Pyry-BF₄) | Enables late-stage functionalization, high functional group tolerance, mild conditions. | nih.gov |

| Palladium-Catalyzed Cross-Coupling | Palladium Catalyst | Mild conditions, good functional group tolerance, uses arylboronic acids. | nih.gov |

| Visible-Light C-C Difunctionalization | Ru(bpy)₃Cl₂ | Direct synthesis of sulfonylated 1,2-dihydronaphthalenes. | acs.org |

| Iron Catalysis (for related structures) | FeCl₃ | Uses an environmentally benign and earth-abundant metal. | organic-chemistry.org |

Exploration of Novel Therapeutic and Agrochemical Applications of Dihydronaphthalene Sulfonamide Scaffolds

The dihydronaphthalene sulfonamide scaffold represents a versatile structural motif with significant potential for the development of new therapeutic agents and agrochemicals. The inherent bioactivity of the sulfonamide group, combined with the lipophilic and structurally unique dihydronaphthalene moiety, offers a promising foundation for creating novel molecules with diverse biological activities. researchgate.netopenaccesspub.org

Therapeutic Potential:

Sulfonamides are a well-established class of compounds in medicinal chemistry, known for a wide range of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netopenaccesspub.orgijpsonline.com The dihydronaphthalene core can be strategically functionalized to enhance interactions with specific biological targets. Research into related naphthalene sulfonamide derivatives has shown that these compounds can act as inhibitors of enzymes such as cyclooxygenase (COX), which is a key target in the development of anti-inflammatory drugs. nih.gov

Future research in this area could focus on the following:

Anticancer Agents: The dihydronaphthalene scaffold can be modified to mimic the structures of known anticancer agents. By attaching various substituents to the aromatic ring and the sulfonamide nitrogen, libraries of compounds can be synthesized and screened for their cytotoxic activity against various cancer cell lines.

Enzyme Inhibitors: The structural features of dihydronaphthalene sulfonamides make them potential candidates for inhibiting a range of enzymes implicated in disease. For instance, their ability to bind to the active sites of proteases, kinases, or carbonic anhydrases could be explored for the treatment of viral infections, cancer, and glaucoma, respectively. ijpsonline.com

Neurological Disorders: The lipophilic nature of the dihydronaphthalene group may facilitate the crossing of the blood-brain barrier, opening up possibilities for developing drugs targeting the central nervous system.

Agrochemical Potential:

The sulfonamide functional group is also a key component in a number of commercially successful herbicides and fungicides. nih.gov The development of novel agrochemicals is driven by the need for compounds with improved efficacy, selectivity, and environmental profiles.